molecular formula C14H16ClF3N4O2S B2525935 4-chloro-N-(3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl)-3-(trifluoromethyl)benzenesulfonamide CAS No. 2034267-75-7

4-chloro-N-(3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl)-3-(trifluoromethyl)benzenesulfonamide

Cat. No.: B2525935
CAS No.: 2034267-75-7
M. Wt: 396.81
InChI Key: HUGPEIJHTCOLCJ-UHFFFAOYSA-N
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Description

4-chloro-N-(3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl)-3-(trifluoromethyl)benzenesulfonamide is a useful research compound. Its molecular formula is C14H16ClF3N4O2S and its molecular weight is 396.81. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Potential Anticancer Activity

A study by Sławiński et al. (2012) focused on the synthesis of novel benzenesulfonamide derivatives as potential anticancer agents. These compounds were evaluated in vitro against a panel of human tumor cell lines, including lung, colon, CNS, melanoma, ovarian, renal, prostate, and breast cancer cells. The research highlighted a compound that showed remarkable activity at low micromolar GI50 levels against 13 human tumor cell lines, demonstrating the potential of such compounds in anticancer therapy (Sławiński et al., 2012).

UV Protection and Antimicrobial Applications

Mohamed et al. (2020) designed benzenesulfonamides with azo dyes for simultaneous dyeing and functional finishing of cotton textiles. These compounds conferred UV protection and antibacterial properties to the treated fabrics, indicating a multifunctional application in textile manufacturing that enhances both the utility and value of the final product (Mohamed et al., 2020).

Molecular Structure Studies

Research into the crystal structures of benzenesulfonamide derivatives has provided insights into the molecular interactions and packing within these compounds. Bats et al. (2001) investigated two isomorphous benzenesulfonamide crystal structures, revealing the significance of intermolecular C-H...O, C-H...π, and C-H...Cl interactions in determining the overall structure. Such studies are crucial for understanding the physical and chemical properties of these compounds (Bats et al., 2001).

Photochemical Decomposition Studies

The photochemical behavior of sulfonamide compounds in aqueous solutions has been examined to understand their stability and degradation pathways. Zhou and Moore (1994) studied the decomposition of sulfamethoxazole, a related sulfonamide, under acidic conditions, identifying several photoproducts and proposing mechanisms for their formation. This research is relevant for assessing the environmental impact and degradation of sulfonamide-based compounds (Zhou & Moore, 1994).

Properties

IUPAC Name

4-chloro-N-[3-methyl-1-(triazol-2-yl)butan-2-yl]-3-(trifluoromethyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16ClF3N4O2S/c1-9(2)13(8-22-19-5-6-20-22)21-25(23,24)10-3-4-12(15)11(7-10)14(16,17)18/h3-7,9,13,21H,8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUGPEIJHTCOLCJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(CN1N=CC=N1)NS(=O)(=O)C2=CC(=C(C=C2)Cl)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16ClF3N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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